molecular formula C7H12N2O4S B6645724 1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid

1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid

Cat. No. B6645724
M. Wt: 220.25 g/mol
InChI Key: ZTUWXZUINBCLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid, also known as CPCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPCC is a cyclic amino acid derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, and has been studied for its potential use in treating inflammatory diseases such as arthritis. 1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid has also been shown to have anticonvulsant properties, and has been studied for its potential use in treating epilepsy. Additionally, 1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid has been shown to have neuroprotective properties, and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid is that it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its activity.

Future Directions

There are many potential future directions for research on 1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more targeted therapies. Another area of research could focus on exploring its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, research could be conducted to explore its potential use in treating other inflammatory diseases such as Crohn's disease and ulcerative colitis.

Synthesis Methods

1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclopropanecarboxylic acid with sulfamide and triethylamine. Other methods include the reaction of cyclopropanecarboxylic acid with thionyl chloride and then reaction with sulfamide.

Scientific Research Applications

1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid has been studied for its potential therapeutic applications in a variety of scientific research studies. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. 1-(Cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid has also been shown to have anticonvulsant properties and has been studied for its potential use in treating epilepsy.

properties

IUPAC Name

1-(cyclopropylsulfamoylamino)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c10-6(11)7(3-4-7)9-14(12,13)8-5-1-2-5/h5,8-9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUWXZUINBCLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)NC2(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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